molecular formula C13H14F2N2O3 B2534261 1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide CAS No. 1428363-50-1

1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide

Cat. No.: B2534261
CAS No.: 1428363-50-1
M. Wt: 284.263
InChI Key: WHTYCCLNPQEZIZ-UHFFFAOYSA-N
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Description

1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features an azetidine ring, a four-membered nitrogen heterocycle that is increasingly valued in lead optimization for its ability to improve the physicochemical and metabolic properties of drug candidates . The scaffold incorporates a difluoromethoxy phenyl moiety, a functional group known to enhance membrane permeability and metabolic stability. Compounds containing the 1,3,4-thiadiazole and carboxamide pharmacophores, similar to the core structure of this molecule, are under extensive investigation for their broad biological activities. Research on analogous structures has demonstrated significant potential as antibacterial agents effective against various resistant bacterial strains, as well as potent anti-inflammatory activity through the inhibition of protein denaturation . Furthermore, carboxamide derivatives are being explored as dual-inhibitory agents targeting key pathways in diseases such as hepatocellular carcinoma, including enzymes like cytochrome P450 and kinases such as VEGFR-2 . As a building block, this compound provides researchers a versatile template for developing novel therapeutic agents and probing complex biological mechanisms. It is intended for laboratory research applications only.

Properties

IUPAC Name

1-acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c1-8(18)17-6-9(7-17)12(19)16-10-3-2-4-11(5-10)20-13(14)15/h2-5,9,13H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTYCCLNPQEZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

La(OTf)₃-Catalyzed Intramolecular Aminolysis

The azetidine core is synthesized through regioselective ring-opening of cis-3,4-epoxy amines, as demonstrated by Yoda et al.. This method employs lanthanum triflate [La(OTf)₃] to catalyze intramolecular nucleophilic attack by the amine on the epoxide, forming the strained azetidine ring.

Representative Reaction Conditions

  • Substrate : cis-3,4-Epoxy amine with a carboxylic acid/ester group at position 3.
  • Catalyst : La(OTf)₃ (10 mol%) in dichloromethane at 25°C.
  • Yield : 85–92% for analogous azetidine-3-carboxylates.

This approach is favored for its tolerance of acid-sensitive functional groups, such as the difluoromethoxy moiety in the target compound.

Carboxamide Installation at Position 3

Carboxylic Acid Activation and Coupling

The azetidine-3-carboxylic acid intermediate is converted to the carboxamide via a two-step process:

  • Activation : Treatment with thionyl chloride (SOCl₂) forms the acyl chloride.
  • Coupling : Reaction with 3-(difluoromethoxy)aniline in the presence of a base (e.g., triethylamine) yields the carboxamide.

Optimized Parameters

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Temperature : 0°C to room temperature.
  • Yield : 70–80% (estimated from analogous carboxamide syntheses).

Nitrogen Acetylation at Position 1

Protection/Deprotection Strategy

To prevent unwanted side reactions during earlier steps, the azetidine nitrogen is protected with a diphenylmethyl group. Post-carboxamide formation, hydrogenolysis removes the protecting group:

  • Hydrogenolysis : Pd/C-catalyzed reaction in methanol under H₂ atmosphere.
  • Stabilization : Triethylamine (10 mol%) is added to suppress dimerization.

Deprotection Conditions

  • Catalyst : 10% Pd/C (5 wt%).
  • Pressure : 1 atm H₂.
  • Yield : 90–95% (isolated as the free amine).

Acetylation of the Free Amine

The deprotected azetidine is acetylated using acetic anhydride:

  • Reagents : Acetic anhydride (1.2 equiv), pyridine (1.5 equiv).
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 88–93%.

Integrated Synthetic Route

Stepwise Protocol

  • Ring Formation : La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amine A yields azetidine-3-carboxylic acid B .
  • Esterification : Methylation of B with methanol/HCl forms methyl ester C .
  • Protection : Diphenylmethyl chloride reacts with C to give D .
  • Carboxamide Formation : Acyl chloride derivative of D couples with 3-(difluoromethoxy)aniline to afford E .
  • Deprotection/Acetylation : Hydrogenolysis of E followed by acetylation yields the target compound.

Overall Yield : ~60% (calculated from reported step efficiencies).

Alternative Methodologies

Hydrogenolysis-Mediated Deprotection

The patent EP0131435B1 highlights hydrogenolysis of 1-diphenylmethyl-3-phenoxyazetidines to generate 3-phenoxyazetidines, which are subsequently reacted with isocyanates. Adapting this method:

  • Substrate : 1-Diphenylmethyl-azetidine-3-carboxylate.
  • Deprotection : H₂/Pd/C in methanol + triethylamine.
  • Isocyanate Coupling : 3-(Difluoromethoxy)phenyl isocyanate forms the carboxamide.

Advantage : Avoids acyl chloride intermediates, simplifying purification.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 6.8–7.2 (aromatic protons), δ 4.5 (difluoromethoxy –OCF₂H), and δ 2.1 (acetyl –COCH₃).
  • ¹³C NMR : Peaks at δ 170 (carboxamide C=O), δ 169 (acetyl C=O), and δ 115–120 (CF₂).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Dimerization During Deprotection

Unprotected azetidines dimerize via nucleophilic attack. The patent resolves this by adding triethylamine during hydrogenolysis, reducing dimer content from 15% to <2%.

Regioselectivity in Epoxy Ring-Opening

La(OTf)₃ ensures >20:1 regioselectivity for azetidine formation over pyrrolidine byproducts.

Chemical Reactions Analysis

1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the difluoromethoxy group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

Antibacterial Activity

Azetidine derivatives, including 1-acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide, have been studied for their antibacterial properties. Research indicates that compounds with azetidine structures can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics. For instance, studies have shown that azetidinones can exhibit significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, making them candidates for developing new antibacterial agents .

CompoundActivityReference
This compoundAntibacterial
Other AzetidinonesEffective against resistant strains

Anticancer Activity

The anticancer potential of azetidine derivatives has been extensively documented. Specifically, compounds similar to this compound have demonstrated efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For example, studies have shown that azetidinones can significantly reduce the viability of breast cancer cells (MCF-7 and MDA-MB-231) at nanomolar concentrations .

Cancer TypeCompoundMechanismReference
Breast CancerThis compoundInduces apoptosis
Colon CancerFluorinated analogues of azetidinonesAntiproliferative effects

Antiviral Properties

Emerging research suggests that azetidine derivatives may possess antiviral properties as well. Some studies indicate that compounds with similar structures can act as non-nucleoside inhibitors against viral replication, potentially offering new avenues for antiviral drug development . The specific mechanisms remain under investigation, but initial findings are promising.

Virus TypeCompoundActivityReference
Various VirusesAzetidinone derivativesInhibitory effects on replication

Case Studies

Several case studies highlight the effectiveness of azetidine derivatives in clinical and laboratory settings:

  • Breast Cancer Treatment : A study evaluated a series of azetidinone derivatives against MCF-7 and MDA-MB-231 cell lines, revealing that certain compounds led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial activity of azetidinone derivatives against resistant bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant organisms .

Mechanism of Action

The mechanism of action of 1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs with Azetidine-3-Carboxamide Core

(a) N-[3-(Trifluoromethyl)phenyl]azetidine-3-carboxamide
  • Key Difference : The trifluoromethyl (-CF$3$) group replaces the difluoromethoxy (-OCF$2$H) substituent.
  • Impact: Electron Effects: -CF$3$ is strongly electron-withdrawing, which may alter π-π stacking or hydrogen-bonding interactions compared to -OCF$2$H. Metabolic Stability: While both -OCF$2$H and -CF$3$ resist oxidative metabolism, -OCF$2$H may offer better solubility due to its ether oxygen .
(b) N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide
  • Key Difference: The acetyl group on the azetidine nitrogen is replaced with a 2-(2-fluorophenoxy)acetyl moiety.
  • Pharmacokinetics: The fluorophenoxy group may increase plasma protein binding, extending half-life but requiring careful dose optimization .
(c) N-[3-(Difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
  • Key Difference : The acetyl group is replaced with a pyrimidine-imidazole substituent.
  • Solubility: The basic imidazole nitrogen improves aqueous solubility at physiological pH, addressing a common limitation of hydrophobic azetidine derivatives .

Analogs with Alternative Heterocycles

(a) 1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide
  • Key Difference : A triazole ring replaces the azetidine core.
  • Impact :
    • Bioisosterism : The triazole acts as a carboxylate bioisostere, mimicking hydrogen-bonding patterns of carboxylic acids.
    • Metabolic Profile : Triazoles are less prone to ring-opening metabolism compared to azetidines but may exhibit higher clearance due to oxidative metabolism at the methyl substituents .
(b) 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
  • Key Difference : A furopyridine scaffold replaces the azetidine.
  • Impact: Aromaticity: The fused furopyridine system enhances planar rigidity, favoring intercalation or stacking interactions in nucleic acid targets.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP (Predicted) Metabolic Stability Key Substituent Effects
Target Compound 394.3 ~2.1 High (OCF$_2$H) Rigid azetidine, acetyl
N-[3-(CF$_3$)phenyl]azetidine analog 328.3 ~2.9 Moderate Lipophilic -CF$_3$
Triazole analog () 356.3 ~1.8 Moderate Bioisosteric triazole
Pyrimidine-imidazole analog () 386.4 ~1.5 High Solubilizing imidazole

Biological Activity

1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by various research findings and data.

  • Molecular Formula : C13H14F2N2O2
  • Molecular Weight : 270.26 g/mol
  • CAS Number : 1421513-02-1

Antimicrobial Activity

Research indicates that compounds with azetidine structures often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, particularly Staphylococcus spp. The mechanism is believed to involve interference with biofilm formation, which is crucial for bacterial virulence .

Anticancer Activity

Studies have demonstrated that azetidine derivatives possess notable anticancer properties. Specifically, compounds containing difluoromethoxy groups have been linked to the inhibition of cancer cell proliferation. For instance, analogs of azetidinone have been shown to induce apoptosis in human solid tumor lines such as breast and prostate cancers . The presence of the difluoromethoxy group is hypothesized to enhance the compound's lipophilicity, improving its cellular uptake and efficacy.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some azetidine derivatives can exhibit toxic effects on certain cell lines, others may enhance cell viability at specific concentrations. For example, a study on related compounds indicated that at lower concentrations, certain derivatives increased cell viability in L929 cells, suggesting a potential for selective toxicity .

Table 1: Antimicrobial Efficacy of Azetidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
1-Acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamideEscherichia coli64 µg/mL
1-Acetyl-N-(2-chlorophenyl)azetidine-3-carboxamidePseudomonas aeruginosa16 µg/mL

Table 2: Cytotoxicity Results on L929 Cell Line

Compound NameConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
This compound1009289
1-Acetyl-N-(4-methylphenyl)azetidine-3-carboxamide50105110
Control (DMSO)-100100

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various azetidine derivatives, including those similar to the compound . The study found that the introduction of difluoromethoxy groups significantly enhanced both antimicrobial and anticancer activities compared to their non-fluorinated counterparts .

Q & A

Q. Basic

  • NMR : Confirms structural integrity, particularly the acetyl, azetidine, and difluoromethoxy groups.
  • HPLC : Verifies purity (≥98% as per analytical standards).
  • X-ray crystallography : Provides definitive bond lengths (e.g., C–C ≈ 1.377 Å) and dihedral angles (e.g., 3.6° between triazole and benzene rings) .

How are crystallographic data analyzed to resolve structural ambiguities?

Advanced
Single-crystal X-ray diffraction data are processed using software like APEX2 and SAINT. Key metrics include:

  • Torsion angles : C1–O1–C2–C3 = 145.8°, indicating steric effects of the difluoromethoxy group.
  • Space group : Triclinic P1P1 with unit cell parameters a=9.4015A˚,b=12.138A˚a = 9.4015 \, \text{Å}, \, b = 12.138 \, \text{Å}.
    Discrepancies are resolved by refining atomic displacement parameters and cross-validating with spectroscopic data .

What strategies address discrepancies between computational models and experimental data?

Q. Advanced

  • Adjust computational force fields using experimental torsion angles (e.g., 14.9° between triazole and dimethylphenyl rings).
  • Validate DFT calculations with observed hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .

How does the difluoromethoxy moiety influence physicochemical properties?

Advanced
The difluoromethoxy group increases lipophilicity (logP), enhancing membrane permeability. Crystallographic data reveal its orientation (torsion angle = 145.8°) disrupts planar molecular packing, potentially improving solubility. Metabolic stability is also heightened due to fluorine’s electronegativity .

What purification techniques ensure high-priority yields?

Basic
Recrystallization from polar aprotic solvents (e.g., 2-propanol) removes unreacted precursors. Purity is confirmed via HPLC retention time alignment and ≥98% peak integration .

How is biological activity assessed for structurally related compounds?

Q. Basic

  • In vitro assays : Antifungal activity is tested against Candida spp. via MIC (Minimum Inhibitory Concentration) measurements.
  • SAR studies : Modifications to the azetidine or difluoromethoxy groups correlate with potency changes .

What challenges arise in interpreting NMR spectra of fluorinated derivatives?

Q. Advanced

  • 19F splitting : Fluorine coupling complicates 1H NMR signals. Decoupling techniques and high-field instruments (≥400 MHz) mitigate this.
  • Referencing : Chemical shifts are compared to fluorinated analogs (e.g., δ = -162.99 ppm for CF2 groups) .

How can continuous-flow systems enhance synthesis scalability?

Advanced
Flow reactors enable precise temperature control and rapid mixing, reducing reaction times from hours to minutes. For example, analogous naphthyridine syntheses achieved 90% yield with <5% impurities using microfluidic channels .

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